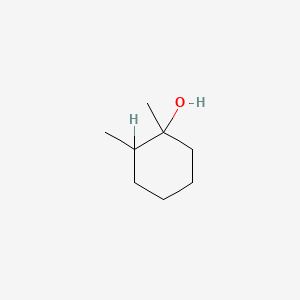

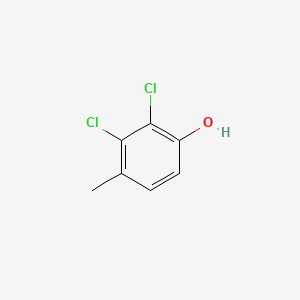

![molecular formula C25H19FN2O4S B3025650 N-[3-[(4-Fluorophenyl)sulfonylamino]-4-hydroxyphenyl]-4-phenylbenzamide CAS No. 2249435-90-1](/img/structure/B3025650.png)

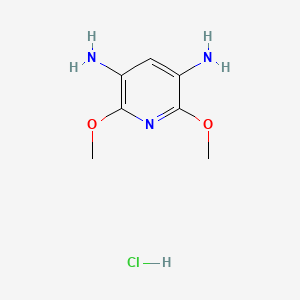

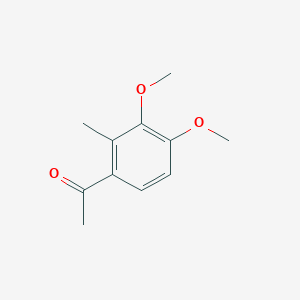

N-[3-[(4-Fluorophenyl)sulfonylamino]-4-hydroxyphenyl]-4-phenylbenzamide

Overview

Description

“N-[3-[(4-Fluorophenyl)sulfonylamino]-4-hydroxyphenyl]-4-phenylbenzamide” is a chemical compound . It is a small molecule and is used for research purposes . The CAS Number of a similar compound is 727699-84-5 .

Synthesis Analysis

The synthesis of similar compounds involves the amidation reaction . For example, 3-bromo-N-(3-fluorophenyl) benzenesulfonamide is synthesized by the amidation reaction . Another compound, N-(3-Amino-4-methylphenyl)benzamide, is synthesized in a continuous flow microreactor system .Molecular Structure Analysis

The molecular structure of similar compounds is confirmed by various spectroscopic techniques such as FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound is analyzed by X-ray diffraction . Density functional theory (DFT) is used to further calculate the molecular structure .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds are complex and involve multiple steps . For example, the synthesis of 3-bromo-N-(3-fluorophenyl) benzenesulfonamide involves an amidation reaction . The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride is used in the synthesis of N-(3-Amino-4-methylphenyl)benzamide .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are analyzed using various techniques. For example, the molecular structure of 3-bromo-N-(3-fluorophenyl) benzenesulfonamide is analyzed using X-ray diffraction and DFT . The electrostatic potential and the frontier molecular orbital of the molecule are calculated and analyzed .Scientific Research Applications

- SN-011 acts as a potent antagonist of the stimulator of interferon genes (STING) signaling pathway. It specifically targets the cyclic dinucleotide (CDN)-binding pocket of STING, binding with higher affinity than endogenous 2′3′-cGAMP .

- By locking STING in an open inactive conformation, SN-011 inhibits the induction of interferons and inflammatory cytokines triggered by 2′3′-cGAMP, herpes simplex virus type 1 infection, and gain-of-function mutations in STING .

- SN-011 has been shown to suppress systemic inflammation in Trex1-deficient mice, preventing death and reducing hallmarks of inflammation and autoimmunity .

- SN-011 effectively targets STING-driven inflammatory diseases. It is safe, specific, and has demonstrated efficacy in preclinical studies .

STING Pathway Inhibition

Autoimmune Disease Treatment

Inflammatory Diseases

Safety and Hazards

Mechanism of Action

Target of Action

SN-011, also known as N-[3-[(4-Fluorophenyl)sulfonylamino]-4-hydroxyphenyl]-4-phenylbenzamide or N-(3-(4-Fluorophenylsulfonamido)-4-hydroxyphenyl)-[1,1’-biphenyl]-4-carboxamide, is a potent and selective inhibitor of both mouse and human STING . STING (Stimulator of Interferon Genes) is a critical protein in the activation of the immune system in response to DNA .

Mode of Action

SN-011 competes with cyclic dinucleotide (CDN) for the binding pocket of the STING dimer, blocking CDN binding and STING activation . It locks STING in an open inactive conformation, which inhibits interferon and inflammatory cytokine induction activated by 2’3’-cGAMP, HSV1 infection, and overexpression of cGAS-STING .

Action Environment

The effectiveness of SN-011 can be influenced by various environmental factors. For instance, the presence of DNA damage, viral infection, or mitochondrial damage can trigger the cGAS-STING pathway . SN-011’s ability to inhibit this pathway suggests that it may be particularly effective in environments where these conditions are present.

properties

IUPAC Name |

N-[3-[(4-fluorophenyl)sulfonylamino]-4-hydroxyphenyl]-4-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19FN2O4S/c26-20-10-13-22(14-11-20)33(31,32)28-23-16-21(12-15-24(23)29)27-25(30)19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-16,28-29H,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXQUPCJIJBXHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)NS(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-[(4-Fluorophenyl)sulfonylamino]-4-hydroxyphenyl]-4-phenylbenzamide | |

CAS RN |

2249435-90-1 | |

| Record name | N-[3-(4-fluorobenzenesulfonamido)-4-hydroxyphenyl]-[1,1'-biphenyl]-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of SN-011?

A: SN-011 functions as a potent and specific antagonist of Stimulator of Interferon Genes (STING) [, ]. It achieves this by binding with high affinity to the cyclic dinucleotide (CDN)-binding pocket of STING, surpassing the binding affinity of the endogenous STING activator, 2′3′-cGAMP []. This interaction effectively locks STING in an open, inactive conformation, preventing downstream signaling [].

Q2: What are the downstream effects of SN-011 inhibiting STING?

A: By inhibiting STING activation, SN-011 effectively blocks the induction of type I interferons and inflammatory cytokines [, ]. These molecules are typically produced upon STING activation by 2′3′-cGAMP, which is synthesized by cyclic GMP-AMP synthase (cGAS) in response to cytosolic DNA []. This inhibitory effect of SN-011 has been demonstrated in various contexts, including herpes simplex virus type 1 infection, Trex1 deficiency (a model of Aicardi–Goutières syndrome), cGAS-STING overexpression, and in the presence of constitutively active STING mutants found in STING-associated vasculopathy with onset in infancy (SAVI) [].

Q3: What evidence supports the therapeutic potential of SN-011?

A: In vivo studies using a Trex1-deficient mouse model, which mimics the autoimmune disease Aicardi–Goutières syndrome, demonstrated that SN-011 effectively inhibited inflammation and autoimmunity hallmarks, significantly improving survival rates []. Additionally, in a mouse model of periodontitis induced by Porphyromonas gingivalis, SN-011 treatment led to a significant decrease in inflammatory cytokine production and osteoclast formation, suggesting its potential for treating inflammatory bone diseases [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid](/img/structure/B3025570.png)